5-Nitropyridine-2,3-diamine

説明

Contextualization within Pyridine (B92270) Chemistry

The study of 5-Nitropyridine-2,3-diamine is deeply rooted in the broader field of pyridine chemistry. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a fundamental scaffold in numerous areas of chemical science. nih.govglobalresearchonline.net

Pyridine derivatives are ubiquitous, found in a wide array of natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. nih.govlifechemicals.com Their importance extends profoundly into medicinal chemistry, where the pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Molecules incorporating this scaffold are used to treat a wide range of human ailments, from cancer and viral infections to neurological disorders. lifechemicals.comresearchgate.net In organic synthesis, functionalized pyridines are invaluable building blocks and reagents, prized for their ability to be converted into more complex molecular architectures. nih.govglobalresearchonline.net Their unique electronic properties and reactivity patterns have spurred the development of countless synthetic methodologies. researchgate.net

Within the extensive family of pyridine derivatives, nitropyridines and diaminopyridines stand out for their synthetic utility and biological relevance.

Nitropyridines are considered highly convenient and accessible precursors for a vast range of mono- and polynuclear heterocyclic systems. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This feature is heavily exploited in synthetic chemistry. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to further functionalization. Consequently, nitropyridines are crucial intermediates in the synthesis of compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govnih.gov

Diaminopyridines are also fundamental building blocks, particularly in the construction of fused heterocyclic systems like imidazopyridines, which are structurally analogous to purines and often exhibit significant biological activity. ntnu.nonih.gov Various diaminopyridine isomers are themselves bioactive; for instance, certain diaminopyridines are approved for treating rare autoimmune disorders. ntnu.no Their ability to act as bidentate ligands and participate in condensation reactions makes them indispensable in both medicinal chemistry and materials science. nih.govgoogle.com

Significance of Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Unique Structural Features and Reactivity Potential of this compound

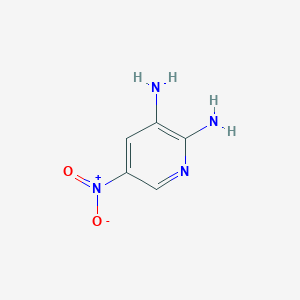

This compound (C₅H₆N₄O₂) is a molecule where these two important functionalities converge. nih.gov Its structure is characterized by a pyridine ring substituted with a nitro group at the 5-position and two amino groups at the 2- and 3-positions. nih.gov This specific arrangement of functional groups dictates its chemical behavior and synthetic potential.

The key structural features and their implications for reactivity are:

Ortho-diamino Functionality: The adjacent amino groups at the C2 and C3 positions are primed for cyclocondensation reactions. This makes this compound an ideal precursor for synthesizing fused five-membered rings, most notably the imidazo[4,5-b]pyridine system. nih.gov This reaction is typically achieved by treating the diamine with aldehydes, carboxylic acids, or their derivatives.

Electron-Withdrawing Nitro Group: The nitro group at the C5 position significantly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the existing amino groups complicate this. More importantly, it influences the basicity and nucleophilicity of the amino groups.

Reducible Nitro Group: The nitro group can be selectively reduced to a third amino group, yielding a triaminopyridine. This transformation opens up further avenues for creating highly functionalized and complex heterocyclic structures.

These features make this compound a versatile intermediate, primarily for the synthesis of substituted imidazopyridines and other related fused heterocycles that are of interest in drug discovery programs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₄O₂ | PubChem nih.gov |

| Molecular Weight | 154.13 g/mol | PubChem nih.gov |

| CAS Number | 3537-14-2 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

Historical Context of Pyridine-2,3-diamine Research

The development of synthetic routes to this compound is built upon the foundational research into the synthesis of its parent scaffold, pyridine-2,3-diamine.

The synthesis of pyridine-2,3-diamine has been a subject of study for many decades, with early methods often proving to be laborious and low-yielding. One of the most common historical routes involved the nitration of 2-aminopyridine (B139424). However, this reaction is difficult to control and predominantly yields the 2-amino-5-nitropyridine (B18323) isomer, making the separation of the desired 2-amino-3-nitropyridine (B1266227) intermediate tedious and inefficient. orgsyn.org

Once the 2-amino-3-nitropyridine was isolated, its reduction to 2,3-diaminopyridine (B105623) could be accomplished using various reagents, such as:

Iron powder in acidified ethanol (B145695). orgsyn.orgsmolecule.com

Tin or stannous chloride in hydrochloric acid. orgsyn.org

Catalytic hydrogenation. smolecule.com

Alternative early approaches included the amination of 3-aminopyridine (B143674) with sodamide or the reaction of 3-amino-2-chloropyridine (B31603) with ammonia (B1221849), often under harsh conditions and in the presence of a copper catalyst. google.comorgsyn.org These methods highlighted the challenges in selectively functionalizing the pyridine ring to install the ortho-diamine motif.

The synthesis of the more complex this compound required more sophisticated and regioselective strategies. Modern synthetic chemistry has moved away from the direct nitration of aminopyridines toward building the molecule from more strategically functionalized precursors.

A key development was the use of dinitropyridine derivatives. For instance, a documented and efficient synthesis starts from 2-chloro-3,5-dinitropyridine (B146277). chemicalbook.com This approach involves a two-step process:

Amination: The highly activated chlorine atom at the C2 position is displaced by ammonia (using aqueous ammonium (B1175870) hydroxide) to form 2-amino-3,5-dinitropyridine.

Selective Reduction: The nitro group at the C3 position is selectively reduced to an amino group. This selectivity is crucial and is often achieved using specific reducing agents like ammonium sulfide, which preferentially reduces a nitro group positioned ortho to an amino group, yielding the final product, this compound. chemicalbook.commdpi.com

This evolution from non-selective nitrations to controlled, multi-step sequences using pre-functionalized starting materials represents a significant advancement, enabling more reliable and higher-yielding access to this important synthetic intermediate.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | 1. aq. NH₄OH; 2. aq. (NH₄)₂S | This compound | Nucleophilic Substitution & Selective Reduction | ChemicalBook chemicalbook.com, MDPI mdpi.com |

| 2-Amino-3-nitropyridine | Fe/HCl or SnCl₂/HCl | Pyridine-2,3-diamine | Nitro Group Reduction | Organic Syntheses orgsyn.org |

| 3-Amino-2-chloropyridine | NH₃, Cu catalyst | Pyridine-2,3-diamine | Nucleophilic Substitution (Amination) | Google Patents google.com |

Early Synthetic Approaches to Pyridine-2,3-diamines

Current Research Landscape and Future Directions for this compound Studies

The research landscape for this compound is primarily focused on its application as a key intermediate in the synthesis of complex organic molecules with specific biological activities. Its unique structure is leveraged to create compounds for targeted therapeutic research.

A significant area of investigation involves its use in the development of antiparasitic agents. For instance, this compound has been utilized in the synthesis of molecules aimed at treating kinetoplastid diseases such as leishmaniasis and Chagas disease. In one study, the compound was reacted with 2-chloro-5-(furan-2-amido)benzoic acid in polyphosphoric acid. whiterose.ac.uk This reaction is a crucial step in constructing complex heterocyclic systems that are evaluated for their ability to inhibit the proteasome in parasites, a novel approach to treating these widespread diseases. whiterose.ac.uk

Furthermore, the diamino-nitropyridine scaffold is fundamental to the synthesis of various fused heterocyclic systems. Research has shown that related precursors like 2-chloro-3,5-dinitropyridine can be converted into intermediates that, through selective reduction and cyclization, form imidazo[4,5-b]pyridines. nih.gov These resulting structures are investigated as potential inhibitors of necroptosis, a form of programmed cell death, highlighting the importance of the diamine structure in medicinal chemistry. nih.gov

Research on structurally similar compounds further underscores the potential of the this compound core. The synthesis of 6-methyl-5-nitropyridine-2,3-diamine (B1377785), a close derivative, has been reported for the preparation of nebularine (B15395) analogues. jst.go.jp These analogues were subsequently evaluated for their potential to inhibit the enzyme adenosine (B11128) deaminase (ADA), demonstrating the scaffold's utility in designing enzyme inhibitors. jst.go.jp

Table 2: Selected Research Applications of this compound and its Derivatives

| Research Area | Synthetic Application | Target/Purpose | Source(s) |

|---|---|---|---|

| Antiparasitic Agents | Used as a reactant with 2-chloro-5-(furan-2-amido)benzoic acid. | Synthesis of potential proteasome inhibitors for leishmaniasis and Chagas disease. | whiterose.ac.uk |

| Enzyme Inhibition | The derivative 6-methyl-5-nitropyridine-2,3-diamine is used to prepare nebularine analogues. | Evaluation as potential inhibitors of adenosine deaminase (ADA). | jst.go.jp |

| Necroptosis Inhibition | Precursors are used to form an amino-nitropyridine diamine structure, which is then cyclized. | Synthesis of novel imidazo[4,5-b]pyridines as inhibitors of necroptosis. | nih.gov |

Looking ahead, the future directions for studies involving this compound are expected to expand upon its role as a versatile synthetic building block. The continued interest in nitropyridine derivatives for creating bioactive molecules suggests a promising future for this compound. mdpi.com Future research will likely focus on:

Development of Novel Therapeutics: The core structure is a valuable starting point for creating new classes of enzyme inhibitors, such as kinase inhibitors (e.g., JAK2, SHP2) and urease inhibitors, which are relevant in cancer and gastrointestinal disease research. mdpi.comnih.govsci-hub.se

Expansion of Synthetic Methodologies: Researchers may explore new, more efficient synthetic routes that utilize this compound to generate diverse libraries of heterocyclic compounds. These libraries can then be used in high-throughput screening to identify new drug leads.

Materials Science Applications: While less explored, pyridine derivatives are known for their use in materials science, including the development of dyes and coordination complexes. mdpi.com Future work could investigate the potential of polymers and materials derived from this compound for specific optical or electronic properties.

The ongoing exploration of nitropyridines as precursors to a wide range of functional molecules ensures that this compound will remain a relevant and important compound in the field of chemical research. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJNCSAEMIZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392871 | |

| Record name | 5-nitropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3537-14-2 | |

| Record name | 5-Nitro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3537-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003537142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3537-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitropyridine 2,3 Diamine and Its Precursors

De Novo Synthesis Strategies for the Pyridine (B92270) Core

The synthesis of highly substituted pyridines can be approached through de novo methods, which construct the heterocyclic ring from acyclic precursors. chemrxiv.orgnih.gov These strategies are vital when the required substitution pattern is difficult to achieve by functionalizing a pre-existing pyridine ring.

Formation of the Pyridine Ring with Subsequent Functionalization

While de novo syntheses offer a powerful approach, a more common strategy for molecules like 5-Nitropyridine-2,3-diamine involves starting with a simpler, readily available pyridine derivative and introducing the required functional groups in a stepwise manner. ias.ac.in This approach leverages well-established pyridine chemistry to control the placement of substituents. Classic methods for pyridine synthesis, such as the Hantzsch and Kröhnke syntheses, typically involve the condensation of amines with carbonyl compounds, which can limit the achievable substitution patterns. nih.govias.ac.in More contemporary methods utilize transition-metal-catalyzed reactions to form the pyridine ring, offering broader scope and milder conditions. nih.govresearchgate.net

The synthesis of this compound, however, typically relies on the functionalization of 2-aminopyridine (B139424) or a related precursor. This pathway circumvents the complexities of a total synthesis, focusing instead on the challenges of regioselective substitution on the pyridine core. orgsyn.org

Introduction of Nitro and Amino Groups: Regioselectivity and Optimization

The introduction of nitro and amino groups onto the pyridine ring is a critical phase in the synthesis of the target compound. The electron-deficient nature of the pyridine ring, which is further deactivated by the protonation of the ring nitrogen under the acidic conditions often used for nitration, makes direct electrophilic substitution challenging. gcwgandhinagar.com Therefore, the existing substituents on the ring play a crucial role in directing the position of incoming groups and activating the ring towards substitution.

Nitration of Pyridine Derivatives to Introduce the Nitro Group

The placement of a nitro group onto the pyridine scaffold is a key step. The choice of nitrating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.

The direct nitration of 2-aminopyridine is a foundational method for producing key intermediates. The reaction, famously studied by Tchitchibabin, typically uses a mixture of concentrated nitric acid and sulfuric acid. sapub.org The amino group at the C-2 position is a powerful ortho-, para-director. Due to steric hindrance at the C-3 (ortho) position, the electrophilic nitration predominantly occurs at the C-5 (para) position. This reaction leads to 2-amino-5-nitropyridine (B18323) as the major product, with 2-amino-3-nitropyridine (B1266227) formed as a minor byproduct in approximately a 9:1 ratio. sapub.org At temperatures below 40°C, the formation of 2-nitraminopyridine, where nitration occurs on the exocyclic amino group, becomes significant. This intermediate can then rearrange to the C-nitrated products upon heating in sulfuric acid. sapub.org

| Reactant | Reagents | Key Conditions | Major Product | Yield |

| 2-Aminopyridine | Conc. HNO₃, Conc. H₂SO₄ | Temperature control (45–50°C) | 2-Amino-5-nitropyridine | >90% |

This interactive table summarizes the nitration of 2-aminopyridine.

To achieve the 2,3-diamino substitution pattern required for the final product, a common strategy involves first blocking the highly reactive C-5 position. This is effectively accomplished by brominating 2-aminopyridine to produce 2-amino-5-bromopyridine (B118841). orgsyn.org With the C-5 position occupied, subsequent nitration is directed to the C-3 position.

The nitration of 2-amino-5-bromopyridine is carried out using a mixture of nitric and sulfuric acid. orgsyn.org The 2-amino-5-bromopyridine is dissolved in concentrated sulfuric acid at a low temperature (typically below 5°C), followed by the careful addition of nitric acid. orgsyn.org The reaction mixture is then stirred through a temperature gradient, for instance, for 1 hour at 0°C, 1 hour at room temperature, and finally 1 hour at 50-60°C, to ensure complete reaction. orgsyn.org This process yields 2-amino-5-bromo-3-nitropyridine (B172296), a crucial intermediate. orgsyn.orgchemicalbook.com This intermediate can then be subjected to reduction of the nitro group and subsequent debromination to arrive at the desired diamine.

| Reactant | Reagents | Key Conditions | Product | Yield |

| 2-Amino-5-bromopyridine | 95% HNO₃, Conc. H₂SO₄ | 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine | 78-85% orgsyn.orgorganic-chemistry.org |

This interactive table summarizes the nitration of 2-amino-5-bromopyridine.

The direct electrophilic nitration of the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. Under strong acidic conditions, the nitrogen atom is protonated, further increasing this deactivation. gcwgandhinagar.com

A more effective mechanism for nitrating pyridines that avoids harsh conditions involves the use of dinitrogen pentoxide (N₂O₅). ntnu.norsc.org In this process, the pyridine first reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium salt. ntnu.norsc.org This intermediate is then treated with an aqueous solution of a nucleophile like sodium bisulfite (NaHSO₃). The bisulfite anion attacks the N-nitropyridinium salt at the 2- or 4-position, forming unstable N-nitro-dihydropyridine-sulfonate adducts. ntnu.norsc.org This is followed by a rearrangement where the nitro group migrates from the nitrogen atom to the C-3 position of the ring. Evidence from studies on substituted pyridines suggests this migration occurs via a Current time information in Bangalore, IN.conicet.gov.ar sigmatropic shift, rather than through a solvent-caged ion pair. rsc.orgrsc.org The final step involves the elimination of two bisulfite ions to regenerate the aromatic pyridine ring, now nitrated at the 3-position. ntnu.no

Nitration of 2-amino-5-bromopyridine to 2-amino-5-bromo-3-nitropyridine

Introduction of Amino Groups via Amination or Reduction Reactions

The introduction of amino groups onto the pyridine ring is a critical step in the synthesis of this compound. This can be achieved through two primary approaches: the reduction of pre-existing nitro groups or direct amination reactions.

The reduction of a nitro group (-NO₂) to a primary amino group (-NH₂) is a fundamental transformation in organic synthesis and a key step in forming diaminopyridine derivatives. This can be accomplished through catalytic hydrogenation or by using various chemical reducing agents.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.comsci-hub.se The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. nih.govcdnsciencepub.com

The key advantages of catalytic hydrogenation include high yields, clean reactions with minimal by-products, and the potential for catalyst recycling. nih.govresearchgate.net For instance, the reduction of various nitroarenes to their corresponding anilines has been achieved with good to excellent selectivity using Pd/C and methanol as a hydrogen source. sci-hub.se This method has been successfully applied to the reduction of nitropyridines. sci-hub.senih.gov

It is important to note that the choice of catalyst can be crucial, especially when other reducible functional groups are present in the molecule. For example, Raney nickel is often preferred over Pd/C when the substrate contains aromatic halides to avoid dehalogenation. commonorganicchemistry.com

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

| Pd/C | H₂ gas, Methanol | Ethanol, Methanol, Water | Room Temperature | High efficiency, good selectivity, reusable catalyst. sci-hub.senih.govresearchgate.net |

| Raney Nickel | H₂ gas | Not specified | Not specified | Useful for substrates with aromatic halides to prevent dehalogenation. commonorganicchemistry.com |

| Pd/AlO(OH) NPs | NaBH₄ | Water/Methanol | Room Temperature | Highly efficient, reusable, and eco-friendly. rsc.org |

This table provides a summary of common conditions for catalytic hydrogenation of nitro groups.

Chemical reduction offers an alternative to catalytic hydrogenation and involves the use of various metal-acid combinations or metal alloys.

Iron/Hydrochloric Acid (Fe/HCl): The reduction of nitro compounds using iron filings in the presence of a small amount of hydrochloric acid is a classic and widely used method. mdpi.comdoubtnut.com This method is particularly advantageous because the ferrous chloride (FeCl₂) formed during the reaction is hydrolyzed to regenerate hydrochloric acid, meaning only a catalytic amount of acid is required to initiate the reaction. doubtnut.com This has been used for the reduction of 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Tin/Hydrochloric Acid (Sn/HCl): A mixture of tin metal and concentrated hydrochloric acid is another effective reagent for the reduction of nitro groups to amines. orgsyn.orgmiracosta.edu The tin reacts with the acid to produce tin(II) chloride, which is the active reducing agent. sciencemadness.org This system can also reduce other functional groups like ketones to alcohols. stackexchange.com

Stannous Chloride/Hydrochloric Acid (SnCl₂/HCl): Stannous chloride (tin(II) chloride) in hydrochloric acid is a mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comorgsyn.orgvaia.com This method is particularly useful for more sensitive substrates. vaia.com For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using stannous chloride dihydrate in concentrated hydrochloric acid. google.com

Sodium Hydroxide (B78521)/Aluminum Nickel Alloy: A combination of sodium hydroxide solution and an aluminum-nickel alloy (like Raney nickel) can also be used to reduce nitro-halo-pyridines. orgsyn.orgworktribe.comwikipedia.org The reaction involves the dissolution of aluminum from the alloy by the sodium hydroxide, generating hydrogen in situ, which then reduces the nitro group. wikipedia.org However, this method can sometimes lead to variable yields. orgsyn.org

Table 2: Comparison of Chemical Reduction Methods for Nitro Groups

| Reducing Agent | Acid/Base | Key Features |

| Iron (Fe) | Hydrochloric Acid (catalytic) | Economical, requires only a small amount of acid. doubtnut.com |

| Tin (Sn) | Hydrochloric Acid | Effective reducing system. orgsyn.orgmiracosta.edu |

| Stannous Chloride (SnCl₂) | Hydrochloric Acid | Mild and selective reducing agent. commonorganicchemistry.comvaia.com |

| Aluminum Nickel Alloy | Sodium Hydroxide | In-situ hydrogen generation. orgsyn.orgwikipedia.org |

This table summarizes the key features of different chemical reduction methods.

Direct amination involves the introduction of an amino group onto the pyridine ring through a substitution reaction. This can be achieved using ammonia (B1221849) or its derivatives.

One method is the Chichibabin reaction, which typically involves reacting a pyridine derivative with an alkali metal amide, like sodamide, to introduce an amino group at the α-position. However, this method is generally not effective for nitropyridines.

A more relevant approach for nitropyridines is vicarious nucleophilic substitution (VNS). This method allows for the amination of electron-deficient aromatic rings, such as nitropyridines. For instance, 3-nitropyridine (B142982) can be aminated using ammonia and potassium tert-butoxide. Another variation involves the use of methoxyamine in the presence of a zinc salt under basic conditions.

Oxidative amination is another technique where a 3-nitropyridine can be reacted with ammonia in the presence of an oxidizing agent like potassium permanganate (B83412) to yield an aminonitropyridine. ntnu.no Additionally, amination of halo-pyridines can be achieved by heating with aqueous ammonia. For example, 2,3-dichloro-6-nitropyridine (B15222901) can be converted to 6-nitropyridine-2,3-diamine (B1630009) by reacting with aqueous ammonia in methanol.

Reduction of Nitro Groups to Amino Groups

Catalytic Hydrogenation (e.g., using Pd/C) for Nitro Group Reduction

Specific Synthetic Routes to this compound

The synthesis of this compound often starts from a readily available substituted pyridine. A common precursor is 2-aminopyridine, which can be modified through a sequence of reactions to introduce the required amino and nitro groups at the correct positions.

A well-established route to this compound involves the use of 2-Amino-5-bromo-3-nitropyridine as a key intermediate. orgsyn.orgchemicalbook.com This intermediate can be synthesized from 2-aminopyridine in a two-step process.

First, 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine. This is then followed by nitration using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org The nitration occurs selectively at the 3-position due to the directing effects of the amino and bromo substituents.

The final step involves the conversion of 2-amino-5-bromo-3-nitropyridine to this compound. This transformation requires both the reduction of the nitro group and the removal of the bromo substituent (dehalogenation). This can be achieved in a single step via catalytic hydrogenation. google.com For example, reacting 2-amino-5-bromo-3-nitropyridine with hydrogen gas in the presence of a palladium catalyst in a solvent like methanol accomplishes both the reduction of the nitro group and the dehalogenation, yielding 2,3-diaminopyridine (B105623). google.com To obtain the desired 5-nitro-2,3-diaminopyridine, a selective reduction of the bromo group without affecting the nitro group would be necessary, followed by a subsequent controlled reduction of the nitro group. Alternatively, a different synthetic strategy would be required.

Potential Multi-step Conversions from Readily Available Pyridine Precursors

A common and practical approach to synthesizing this compound begins with the readily available starting material, 2-aminopyridine. This multi-step process involves a sequence of bromination, nitration, and hydrogenation reactions.

From 2-aminopyridine through bromination, nitration, and hydrogenation

The synthesis of 2,3-diaminopyridine from 2-aminopyridine can be achieved in a 26–43% yield through a series of well-defined steps. This method is often favored over direct nitration of 2-aminopyridine, which tends to produce the 5-nitro isomer as the major product, making the isolation of the desired 3-nitro isomer laborious.

The initial step involves the bromination of 2-aminopyridine. This reaction is typically carried out in acetic acid, where bromine is added to a solution of 2-aminopyridine. The temperature is carefully controlled, initially kept below 20°C and then allowed to rise to 50°C to manage the crystallization of the product. This process yields 2-amino-5-bromopyridine.

The subsequent nitration of 2-amino-5-bromopyridine is performed using a mixture of concentrated sulfuric acid and nitric acid. The brominated precursor is added to sulfuric acid at a low temperature (below 5°C), followed by the dropwise addition of nitric acid while maintaining the temperature at 0°C. The reaction mixture is then stirred at various temperatures to ensure complete nitration, resulting in the formation of 2-amino-5-bromo-3-nitropyridine. It is crucial to control the temperature to prevent over-nitration and the formation of byproducts.

The final step is the hydrogenation of the nitro group to an amino group. This can be achieved through catalytic hydrogenation using a palladium catalyst, such as 5% palladized strontium carbonate, in a sodium hydroxide solution. Alternatively, reduction can be performed using iron in the presence of an acid like hydrochloric acid in an ethanol-water mixture. This reduction step converts 2-amino-5-bromo-3-nitropyridine into 2,3-diamino-5-bromopyridine (B182523), which can then be de-brominated to yield the final product, although the direct reduction of the nitro group without affecting the bromo substituent is also a key transformation.

Optimization of Reaction Conditions and Green Chemistry Approaches

Optimizing reaction conditions and adopting green chemistry principles are crucial for improving the efficiency, safety, and environmental impact of chemical syntheses.

Exploration of Solvents, Temperatures, and Catalysts

The choice of solvent, temperature, and catalyst significantly influences the outcome of the synthesis. In the nitration step, concentrated sulfuric acid is a common solvent, and temperature control is critical to

Chemical Reactivity and Transformation of 5 Nitropyridine 2,3 Diamine

Reactions Involving the Amino Groups

The vicinal amino groups in 5-Nitropyridine-2,3-diamine are nucleophilic and serve as a precursor for the construction of a five-membered ring fused to the pyridine (B92270) core. This reactivity is central to the synthesis of various biologically relevant scaffolds.

The primary mode of reactivity for this compound involves cyclocondensation reactions where the two amino groups react with a reagent containing two electrophilic centers (or a single carbon electrophile that undergoes subsequent oxidation) to form a new heterocyclic ring.

The reaction of this compound with single-carbon electrophiles is a common and effective method for synthesizing the 6-nitro-1H-imidazo[4,5-b]pyridine skeleton. This scaffold is an aza-analogue of nitrobenzimidazole.

####### 3.1.1.1.1. Reaction with Aldehydes (e.g., aromatic aldehydes)

The condensation of ortho-diamines with aldehydes is a fundamental method for forming 2-substituted imidazole (B134444) rings. In a typical procedure, this compound reacts with an aldehyde, often an aromatic aldehyde, to form a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent aromatization (often via air oxidation) to yield the corresponding 2-substituted-6-nitro-1H-imidazo[4,5-b]pyridine. mdpi.com

Research on analogous compounds, such as other substituted pyridine-2,3-diamines, demonstrates the feasibility and scope of this transformation. For instance, the reaction of N-substituted pyridine-2,3-diamines with various aromatic aldehydes in a water-isopropanol medium at elevated temperatures has been shown to produce 1,2-disubstituted imidazo[4,5-b]pyridines in excellent yields. acs.orgacs.org The reaction proceeds through heterocyclization, which can be accelerated by heat. acs.orgacs.org

Table 1: Representative Cyclization of Diaminopyridines with Aldehydes This table presents data for analogous reactions, as specific examples starting with this compound are not detailed in the provided sources. The principles are directly applicable.

| Diamine Reactant | Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-substituted pyridine-2,3-diamine | 4-Nitrobenzaldehyde | H₂O-IPA, 85 °C, 10 h | 3-substituted-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Excellent | acs.orgacs.org |

####### 3.1.1.1.2. Reaction with Triethyl Orthoformate

Triethyl orthoformate serves as a synthetic equivalent of formic acid and is a classic reagent for installing an unsubstituted carbon atom between two nucleophiles to form a heterocycle. The reaction of a substituted this compound with triethyl orthoformate, typically under acidic catalysis, leads to the formation of the corresponding 6-nitro-1H-imidazo[4,5-b]pyridine. jst.go.jp

In a documented synthesis of a related compound, 6-methyl-5-nitropyridine-2,3-diamine (B1377785) was suspended in triethyl orthoformate and treated with hydrochloric acid. The mixture was stirred at room temperature for 48 hours to yield 6-methyl-5-nitro-1H-imidazo[4,5-b]pyridine. jst.go.jp This method is also applicable to other diaminopyridines, often involving refluxing the diamine in triethyl orthoformate, sometimes followed by treatment with formic acid to ensure complete cyclization. sci-hub.se

Table 2: Formation of Imidazo[4,5-b]pyridines using Triethyl Orthoformate

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Methyl-5-nitropyridine-2,3-diamine | Triethyl orthoformate | 36% HCl, Room Temp, 48 h | 6-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine | jst.go.jp |

| 3,4-Diaminopyridine derivative | Triethyl orthoformate | Reflux (145 °C), 5 h | 4,6-Dimethoxy-1H-imidazo[4,5-c]pyridine | sci-hub.se |

####### 3.1.1.1.3. Reaction with Carbon Disulfide and Potassium Hydroxide (B78521)

To synthesize the corresponding 2-thiol derivative, 6-nitro-1H-imidazo[4,5-b]pyridine-2-thiol, this compound can be treated with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which subsequently cyclizes with the elimination of water and hydrogen sulfide.

This synthetic strategy is well-established for related ortho-diamines. For example, after the in-situ formation of 6-methoxypyridine-2,3-diamine, treatment with carbon disulfide and potassium hydroxide yielded the corresponding imidazo[4,5-b]pyridine-2-thiol in 63% yield. mdpi.com Similarly, the reaction of benzene-1,2-diamine with carbon disulfide is a standard method to produce 1H-benzimidazole-2-thiol. This reaction provides a versatile intermediate, as the 2-thiol group can be subsequently removed or functionalized.

The reaction of a 1,2-diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) is a classical method for the synthesis of a 1,2,3-triazole ring. Applying this to this compound would be expected to yield 6-nitro-1H- Current time information in Bangalore, IN.clockss.orgrsc.orgtriazolo[4,5-b]pyridine, a pyridotriazole.

The reaction mechanism involves the diazotization of one amino group to form a diazonium salt. This is followed by a rapid intramolecular cyclization, where the adjacent free amino group attacks the diazonium moiety, leading to the formation of the stable, aromatic triazole ring. While specific literature detailing this exact transformation for this compound was not found in the provided sources, this is a highly predictable and standard transformation in heterocyclic chemistry. For example, the treatment of other amino-substituted heterocyclic compounds with sodium nitrite in acidic conditions is a common step to induce diazotization and subsequent cyclizations or substitutions. researchgate.netgoogle.com

Reaction with Triethyl Orthoformate

Formation of Pyridotriazoles

Acylation and Alkylation Reactions

Reactions Involving the Nitro Group

The nitro group at the 5-position significantly influences the reactivity of the molecule.

The nitro group of this compound can be reduced to a primary amino group, yielding pyridine-2,3,5-triamine. This transformation is a crucial step in the synthesis of various complex molecules and is typically achieved using a variety of reducing agents. acs.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) and hydrogen gas), or treatment with metals in acidic media (e.g., iron, tin, or zinc in the presence of hydrochloric acid). orgsyn.orgrsc.org The choice of reducing agent is important to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. acs.org For example, iron dust in a mixture of isopropanol (B130326) and water has been used to reduce a related nitro-substituted pyridine derivative. acs.org

The resulting triamine is a valuable intermediate for the synthesis of further heterocyclic systems and other functionalized molecules.

Table 2: Reagents for the Reduction of Nitroarenes

| Reducing Agent | Conditions | Reference |

| Iron and aqueous acidified ethanol (B145695) | - | orgsyn.org |

| Tin and hydrochloric acid | - | orgsyn.org |

| Stannous chloride and hydrochloric acid | - | orgsyn.org |

| Catalytic hydrogenation (e.g., Pd/C) | H2 gas | |

| Iron dust | 2-propanol/water mixture at reflux | acs.org |

The nitro group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution by significantly lowering the electron density of the ring carbons. chempanda.com

Reduction of the Nitro Group to an Amine

Reactions Involving the Pyridine Ring

The pyridine ring itself can participate in certain reactions, although its reactivity is heavily modulated by the attached functional groups. The nitrogen atom in the pyridine ring is basic and can be protonated or quaternized. It can also act as a ligand and coordinate with metal ions. vulcanchem.com

Due to the deactivating effect of the nitro group and the electron-donating nature of the amino groups, electrophilic substitution on the pyridine ring of this compound is generally difficult. chempanda.com However, nucleophilic substitution reactions on the pyridine ring, facilitated by the nitro group, are more common. ambeed.com For example, in related nitropyridine systems, a halogen atom on the ring can be displaced by a nucleophile.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) on the this compound ring system is generally considered a challenging transformation. The pyridine ring itself is inherently electron-deficient and less reactive towards electrophiles than benzene (B151609) by a factor of approximately one million. ntnu.no This low reactivity is further exacerbated by the presence of the potent electron-withdrawing nitro group.

Under typical EAS conditions, which are often acidic, the basic nitrogen atom of the pyridine ring and the exocyclic amino groups would likely be protonated. This protonation would further increase the electron deficiency of the ring, rendering it even more resistant to attack by electrophiles. While the two amino groups are strongly activating, their directing effects (ortho- and para-) would be in conflict with the meta-directing effect of the nitro group and the inherent reactivity patterns of the pyridine ring. When electrophilic substitution on pyridine does occur, it typically favors the 3- and 5-positions. ntnu.no Given these competing electronic factors and the high probability of protonation, direct electrophilic substitution on this compound is not a common or synthetically viable reaction. Instead, functional groups are typically introduced onto a pyridine precursor before the final diamine is formed. orgsyn.org

Nucleophilic Aromatic Substitution (e.g., at positions other than the amino groups)

In stark contrast to its inertness towards electrophiles, the this compound scaffold is highly activated for Nucleophilic Aromatic Substitution (SNAr). The nitro group significantly lowers the electron density of the pyridine ring, facilitating the attack of nucleophiles. This is a characteristic feature of nitroarenes, which are known to undergo SNAr reactions where the nitro group can act as both a powerful activating group and, in some cases, a leaving group. rsc.org

While the amino groups at the C2 and C3 positions are not typical leaving groups, the hydrogen atoms on the ring, particularly those activated by the nitro group, can be displaced in certain reactions. One important pathway for the functionalization of such electron-deficient systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This methodology allows for the C-H alkylation of electrophilic nitropyridines. nih.gov The process involves the addition of a carbanion (stabilized by a leaving group) to a position near the nitro group, forming a Meisenheimer-type adduct. This is followed by a base-induced β-elimination to yield the substituted product. nih.gov This type of reaction expands the possibilities for introducing substituents onto the nitropyridine core without pre-existing leaving groups like halogens.

Furthermore, precursors to this compound, such as 2-chloro-3-nitropyridine (B167233), readily undergo SNAr reactions where the chlorine atom is displaced by amines, a key step in the synthesis of N-substituted pyridine-2,3-diamines. nih.govnih.gov

Tandem and Cascade Reactions Utilizing this compound

The reactivity of the this compound framework is particularly well-suited for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. A notable example is the rapid construction of the imidazo[4,5-b]pyridine skeleton, a privileged scaffold in medicinal chemistry. researchgate.net

This process begins not with the isolated diamine, but with a precursor, 2-chloro-3-nitropyridine. nih.govacs.org The sequence demonstrates the synthetic utility derived from the reactivity of the nitropyridine core.

The key steps in this one-pot tandem process are:

SNAr Reaction: 2-chloro-3-nitropyridine is reacted with a primary amine in a water-isopropanol (H₂O-IPA) medium. The amine displaces the chlorine atom at the C2 position to form an N-substituted 2-amino-3-nitropyridine (B1266227) intermediate. nih.govacs.org

In Situ Nitro Group Reduction: Zinc dust and hydrochloric acid are added to the reaction mixture. This efficiently reduces the nitro group at the C3 position to an amino group, forming the crucial N-substituted pyridine-2,3-diamine intermediate in situ. nih.govacs.org The use of Zn/HCl in H₂O-IPA significantly accelerates this step compared to other reducing systems. researchgate.net

Heteroannulation/Cyclization: An aldehyde is then introduced into the pot. The diamine intermediate reacts with the aldehyde, undergoing condensation and subsequent cyclization to form the imidazole ring.

Aromatization: The final step is an aromatization to yield the stable disubstituted imidazo[4,5-b]pyridine product. nih.gov

This tandem protocol is highly efficient, requires only a single chromatographic purification, and utilizes environmentally benign solvents, highlighting a green chemistry approach to complex heterocycle synthesis. researchgate.net

Table 1: Tandem Reaction for Imidazo[4,5-b]pyridine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. SNAr | 2-chloro-3-nitropyridine, Primary Amine | H₂O-IPA, 80 °C, 2 h | N-substituted-2-amino-3-nitropyridine | nih.gov, acs.org |

| 2. Reduction | In situ intermediate from Step 1 | Zn dust, conc. HCl, 80 °C, 45 min | N-substituted-pyridine-2,3-diamine | nih.gov, acs.org |

Computational Studies on Reactivity Mechanisms and Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the structural and electronic properties that govern the reactivity of molecules like this compound. While specific computational studies focusing exclusively on this compound are not widely reported, research on closely related isomers and derivatives offers valuable information.

For instance, DFT studies have been performed on 4-amino-3-nitropyridine (B158700) (an isomer) using the B3LYP method with a 6-311++G(d,p) basis set to determine its optimized geometry and vibrational frequencies. researchgate.net Similar quantum chemical calculations have been carried out for 2-amino-3-methyl-5-nitropyridine, also employing DFT/B3LYP methods, to analyze its most stable energetic configuration. researchgate.net These studies help in understanding bond lengths, bond angles, and the distribution of electron density within the molecule, which are fundamental to its reactivity.

In a study on a novel copper(I) cluster, the coordinating ligand was 5-nitropyridine-2-thiolate, a molecule structurally related to the target compound. cnr.it DFT and time-dependent DFT (TD-DFT) calculations were used to analyze the geometry, molecular orbitals, and electronic transitions of the complex. The calculations revealed how the 5-nitropyridine-2-thiolate ligand bridges copper centers, providing insight into the coordinating behavior of the pyridine nitrogen and an adjacent functional group, which is relevant for understanding the potential metal-coordinating properties of this compound. cnr.it

These computational approaches are critical for elucidating reaction mechanisms, predicting sites of reactivity (electrophilic vs. nucleophilic), and understanding the energetics of reaction pathways, such as those involved in the tandem reactions described previously.

Derivatives and Analogues of 5 Nitropyridine 2,3 Diamine

Structural Modifications and Their Impact on Reactivity

The reactivity of the 5-nitropyridine-2,3-diamine framework is intrinsically linked to the interplay of its three key functional groups: the electron-deficient pyridine (B92270) ring, the electron-donating amino groups, and the strongly electron-withdrawing nitro group. Altering any of these components can lead to significant changes in the molecule's chemical behavior.

Introducing substituents onto the pyridine ring is a primary strategy for modulating the electronic environment of the molecule. The position and nature of the substituent are critical in determining its effect.

Halogen Substituents: The introduction of halogen atoms, such as bromine or chlorine, at positions C5 or C6 further deactivates the pyridine ring towards electrophilic attack due to their inductive electron-withdrawing effects. However, they can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. For instance, in 2,6-dichloro-3-nitropyridine (B41883), both chlorine atoms can be successively replaced, demonstrating the utility of halogenation in preparing highly substituted pyridines. nih.gov The presence of a bromo group, as in 2-amino-5-bromo-3-nitropyridine (B172296), is a common feature in synthetic pathways leading to functionalized diaminopyridines. orgsyn.org

Alkyl Substituents: The addition of alkyl groups, such as a methyl group, has an electron-donating effect through hyperconjugation, which can slightly activate the pyridine ring. The synthesis of 6-methyl-5-nitropyridine-2,3-diamine (B1377785) is a documented example where a methyl group is incorporated into the core structure. jst.go.jp This modification can influence the reactivity of adjacent functional groups and is used to create specific isomers of larger heterocyclic molecules. jst.go.jp

The two amino groups at the C2 and C3 positions are nucleophilic and are key reaction sites. Their reactivity can be tailored through several modifications.

Alkylation: The amino groups can be alkylated, for example, by reaction with methylating agents to form derivatives like N2,N6-dimethyl-3-nitro-pyridine-2,6-diamine. This transformation alters the steric hindrance around the nitrogen atoms and can influence their ability to participate in hydrogen bonding or act as coordination sites for metal ions.

Acylation: The amino groups can undergo acylation when treated with acylating agents like bromoacetyl chloride. nih.gov This reaction forms an amide linkage, which changes the electronic properties of the nitrogen atom, making it less nucleophilic. This strategy is often employed as a step in the construction of more complex fused ring systems. nih.gov

The nitro group at the C5 position is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. Its transformation is a common and critical step in many synthetic sequences.

Reduction to an Amino Group: The most significant modification of the nitro group is its reduction to a primary amine (NH₂). This conversion fundamentally alters the electronic character of the pyridine ring, transforming the substituent from strongly electron-withdrawing to electron-donating. This reduction is typically achieved using various reducing agents, with the choice of agent affecting reaction conditions and outcomes. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using metals in acidic media, such as zinc and hydrochloric acid (Zn/HCl) or iron in acetic acid. orgsyn.orgmdpi.comresearchgate.net The resulting triaminopyridine derivative is a key intermediate for synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines through subsequent cyclization reactions. mdpi.comresearchgate.net

Modifications of the Amino Groups

Synthesis of Functionalized Analogues

The synthesis of specific analogues of this compound often involves multi-step procedures starting from readily available pyridine derivatives. These methods are designed to introduce desired functional groups in a controlled, regioselective manner.

Halogenated analogues are important synthetic intermediates. The synthesis of 2,3-diamino-5-bromopyridine (B182523) provides a clear example of a pathway to a functionalized analogue. The process starts with the bromination and subsequent nitration of 2-aminopyridine (B139424) to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org The final step involves the selective reduction of the nitro group. orgsyn.org

A documented lab-scale procedure involves heating 2-amino-5-bromo-3-nitropyridine with reduced iron in a mixture of ethanol (B145695) and water, acidified with hydrochloric acid. orgsyn.org This method efficiently reduces the nitro group to an amine, yielding the target 2,3-diamino-5-bromopyridine. orgsyn.org

Table 1: Synthesis of 2,3-diamino-5-bromopyridine via Nitro Group Reduction orgsyn.org

| Starting Material | Reagents | Solvent | Reaction Time | Product |

|---|

Data sourced from Organic Syntheses Procedure. orgsyn.org

The synthesis of alkyl-substituted analogues allows for the introduction of steric and electronic diversity. The preparation of 6-methyl-5-nitropyridine-2,3-diamine has been described as part of a synthetic route to new nucleoside analogues. jst.go.jp The synthesis begins with a suitable picoline (methylpyridine) precursor. In one study, the process involved the selective reduction of a dinitro precursor, 2-amino-6-methyl-3,5-dinitropyridine. jst.go.jp

The reduction was accomplished by treating a methanolic suspension of the dinitro compound with an aqueous solution of ammonium (B1175870) sulfide, followed by refluxing the reaction mixture. jst.go.jp This procedure selectively reduces one nitro group to an amine, affording the desired 6-methyl-5-nitropyridine-2,3-diamine. jst.go.jp

Table 2: Synthesis of 6-methyl-5-nitropyridine-2,3-diamine jst.go.jp

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|

Data sourced from the Journal of Synthetic Organic Chemistry, Japan. jst.go.jp

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-diamino-5-bromopyridine |

| 6-methyl-5-nitropyridine-2,3-diamine |

| 2-amino-5-bromo-3-nitropyridine |

| 2,6-dichloro-3-nitropyridine |

| N2,N6-dimethyl-3-nitro-pyridine-2,6-diamine |

| bromoacetyl chloride |

| imidazo[4,5-b]pyridines |

| 2-aminopyridine |

| 2-amino-6-methyl-3,5-dinitropyridine |

Methoxy-substituted Analogues (e.g., 6-methoxypyridine-2,3-diamine)

Methoxy-substituted analogues of pyridine-2,3-diamine are valuable intermediates in chemical synthesis. ontosight.ai The synthesis of 6-methoxypyridine-2,3-diamine can be achieved through a multi-step process. One method involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860), followed by the reduction of the nitro group. google.com Specifically, 2-amino-6-chloro-3-nitropyridine can be treated with sodium methoxide in a polar solvent to yield 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com Subsequent reduction of this intermediate, for instance through metallic reduction in an aqueous acidic medium, affords 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride (B599025). google.com Neutralization of the dihydrochloride salt then yields the final product, 6-methoxypyridine-2,3-diamine. google.com This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com

Synthesis of Fused Ring Systems Derived from this compound

The diamino functionality of this compound is particularly amenable to cyclization reactions, leading to the formation of various fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are a prominent class of heterocycles synthesized from pyridine-2,3-diamine precursors. A common and efficient method involves the condensation of a pyridine-2,3-diamine with an aldehyde. nih.govacs.org For instance, N-substituted pyridine-2,3-diamines, which can be derived from 2-chloro-3-nitropyridine (B167233), react with various aldehydes to form the imidazo[4,5-b]pyridine ring system. nih.govacs.org This reaction can be part of a one-pot tandem process that includes an initial SNAr reaction, followed by nitro group reduction and subsequent heterocyclization. acs.org The use of a water-isopropanol medium has been shown to be an environmentally friendly approach for this synthesis. acs.org Another strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with ketones using stannous chloride as a catalyst. mdpi.com

The synthesis can be summarized in the following steps:

Formation of N-substituted-2-amino-3-nitropyridine : Reaction of 2-chloro-3-nitropyridine with a primary amine. acs.org

Reduction of the nitro group : The nitro group of the resulting N-substituted-2-amino-3-nitropyridine is reduced to an amino group, forming an N-substituted pyridine-2,3-diamine. acs.org This can be achieved using reagents like zinc dust and hydrochloric acid. acs.org

Cyclization with an aldehyde : The diamine intermediate is then reacted with an aldehyde to form the fused imidazole (B134444) ring. acs.org

A variety of substituted imidazo[4,5-b]pyridines have been synthesized using these methods, demonstrating the versatility of the diamine precursor. nih.gov

Purine (B94841) Isosteres and Analogues

The structural similarity of the imidazo[4,5-b]pyridine core to the purine scaffold makes it a valuable purine isostere. mdpi.com These analogues are of significant interest in medicinal chemistry for their potential as inhibitors of various enzymes, such as kinases. ncl.ac.uk The synthesis of these purine isosteres often follows the general strategies for imidazo[4,5-b]pyridine formation, starting from appropriately substituted pyridine-2,3-diamines. mdpi.com For example, 5-bromo-N2-methylpyridine-2,3-diamine can be cyclized with benzaldehyde (B42025) to produce 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, a purine isostere. mdpi.com The design and synthesis of various purine isosteres, including pyrrolo[2,3-c]pyridines and pyrazolo[4,3-d]pyrimidines, have been pursued to explore their antiproliferative activities. mdpi.comresearchgate.net

Triazole-Fused Pyrazines and Pyridazines

The synthesis of triazole-fused heterocyclic systems, such as 1,2,3-triazolo[4,5-b]pyrazines, can be achieved from diamino precursors. mdpi.com A general method for constructing such fused triazoles involves the cyclization of a heterocyclic diamine with a nitrite (B80452) source. researchgate.netnih.gov For example, the reaction of a 2,3-diaminopyridine (B105623) derivative with a nitrite, often under acidic conditions, can lead to the formation of a fused triazole ring. This approach is a common strategy for creating nitrogen-rich heterocyclic compounds. researchgate.net While the direct synthesis from this compound is not explicitly detailed in the provided context, the general principle of using a diamine precursor is well-established for the synthesis of triazole-fused systems. mdpi.com

Diversity-Oriented Synthesis from this compound Scaffold

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules in an efficient manner. beilstein-journals.orgcam.ac.uk The this compound scaffold is a valuable starting point for DOS due to its potential for elaboration into a wide range of complex molecular architectures. beilstein-journals.org A key strategy in DOS is the use of tandem reactions, where multiple bond-forming events occur in a single pot, to rapidly build molecular complexity. acs.org

An example of a DOS approach starting from a related precursor, 2-chloro-3-nitropyridine, involves a tandem sequence of an SNAr reaction with various primary amines, followed by in-situ reduction of the nitro group to a diamine, and subsequent heterocyclization with a diverse set of aldehydes. acs.org This strategy allows for the introduction of multiple points of diversity in the final imidazo[4,5-b]pyridine products. acs.org Such approaches are crucial for generating libraries of compounds for high-throughput screening in drug discovery. acs.orgcam.ac.uk The ability to systematically vary the substituents on the pyridine ring and the fused imidazole ring highlights the utility of the pyridine-2,3-diamine core in generating scaffold diversity. beilstein-journals.orgrsc.org

Applications of 5 Nitropyridine 2,3 Diamine and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

The structural motif of nitropyridine is a cornerstone in the design and synthesis of novel therapeutic agents. nih.gov Its derivatives have been extensively investigated for a wide spectrum of biological activities, leading to the identification of potent molecules with potential applications in treating various diseases.

Synthesis of Bioactive Molecules Containing Nitropyridine Fragments

The nitropyridine framework is a versatile precursor for the construction of complex mono- and polynuclear heterocyclic systems that exhibit a range of biological effects, including antitumor, antiviral, and anti-neurodegenerative activities. researchgate.netmdpi.com The synthetic utility of nitropyridines stems from the activating effect of the nitro group, which facilitates nucleophilic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then be manipulated to create fused heterocyclic systems. mdpi.com

For instance, 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a known anticancer agent, has been synthesized from 2-chloro-5-nitropyridine (B43025). researchgate.net This highlights the role of nitropyridines as key intermediates in the synthesis of bioactive molecules. The general strategy often involves the substitution of a leaving group on the pyridine (B92270) ring, followed by the reduction of the nitro group and subsequent functionalization to build the desired molecular complexity. nih.gov

Development of Janus Kinase 2 (JAK2) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. google.com Dysregulation of JAK2 activity has been implicated in myeloproliferative disorders, making it an attractive target for therapeutic intervention. google.com Researchers have successfully synthesized potent JAK2 inhibitors using nitropyridine derivatives as starting materials. nih.gov

One approach involves the use of 2-chloro-5-methyl-3-nitropyridine, which is first oxidized to a carboxylic acid. The activated chlorine atom is then displaced by secondary amines, and the resulting carboxylic acids are coupled with aromatic amines to yield the target JAK2 inhibitors. nih.gov A similar strategy starting from the isomeric 2-amino-3-methylpyridine (B33374) has been employed to synthesize a series of sulfamides with JAK2 inhibitory activity. nih.gov The most potent compounds from these series have demonstrated IC₅₀ values in the micromolar range. nih.gov

Table 1: Examples of Nitropyridine-Derived JAK2 Inhibitors and their Potency

| Starting Material | Target Compound Type | Potency (IC₅₀) |

| 2-Chloro-5-methyl-3-nitropyridine | Carboxamide derivatives | 8.5–12.2 µM nih.gov |

| 2-Amino-3-methylpyridine | Sulfamide derivatives | 8.5–12.2 µM nih.gov |

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors

Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including type 2 diabetes and Alzheimer's disease. nih.govthno.org Consequently, the development of potent and selective GSK3 inhibitors is a significant area of research. Nitropyridine derivatives have emerged as a promising scaffold for the development of such inhibitors. nih.govchemrxiv.org

A notable series of GSK3 inhibitors was developed from 2,6-dichloro-3-nitropyridine (B41883). nih.gov The synthesis involved a selective Suzuki coupling at one position, followed by nucleophilic substitution of the remaining chlorine with an aminoethylamine fragment. nih.gov Subsequent reduction of the nitro group, acylation, and a series of cyclization and coupling steps led to the final compounds. nih.gov One of the most active inhibitors from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an impressive IC₅₀ of 8 nM. nih.gov

Table 2: Potency of a Nitropyridine-Derived GSK3 Inhibitor

| Inhibitor Structure | IC₅₀ (nM) | EC₅₀ (µM) |

| Derivative with 2,4-dichlorophenyl moiety | 8 nih.gov | 0.13 nih.gov |

Antimalarial Compounds

The global health threat posed by malaria has driven extensive research into new and effective antimalarial drugs. Hybrid molecules that link a chloroquine (B1663885) fragment with a nitropyridyl fragment have shown promising antimalarial activity. nih.gov The synthesis of these compounds is achieved by reacting a chloroquine derivative with a corresponding 3-substituted-2-chloro-5-nitropyridine. nih.gov Some of the resulting compounds have demonstrated potent activity, with IC₅₀ values below 5 nM. nih.gov The inclusion of the nitropyridine moiety appears to be a key factor in the enhanced efficacy of these hybrid molecules.

Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance necessitates the discovery of novel agents to combat bacterial and fungal infections. Nitropyridine derivatives have been explored for their potential in this area. nih.gov For example, a series of new potential antimicrobial agents derived from (pyridin-2-yl)piperazine were synthesized starting from 2-chloro-5-nitropyridine. nih.gov The synthesis involved the reaction with N-methylpiperazine, reduction of the nitro group, and further derivatization to produce hydrazones. nih.gov

Additionally, metal complexes of ligands derived from 2-amino-5-nitropyridine (B18323) have demonstrated significant antimicrobial activity. nih.gov Bidentate ligands prepared from 2-amino-5-nitropyridine and 3-formyl chromene, when complexed with Cu(II), Zn(II), and Ni(II), showed activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with efficacy comparable to ciprofloxacin. nih.gov These complexes also exhibited antifungal activity against C. albicans. nih.gov

Enzyme Inhibitors (e.g., NPP1, Chymotrypsin (B1334515), Urease)

Beyond the aforementioned targets, derivatives of nitropyridines have been investigated as inhibitors of other crucial enzymes.

Chymotrypsin and Urease Inhibitors: A series of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives were synthesized and evaluated for their ability to inhibit chymotrypsin and urease. nih.gov Among these, a derivative containing a 5-nitropyridin-2-yl ring displayed dual inhibitory activity. researchgate.netnih.gov It showed an IC₅₀ value of 8.67 ± 0.1 µM against chymotrypsin and 29.21 ± 0.98 µM against urease. researchgate.netnih.gov

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov The inhibition of urease is a valid strategy for treating infections caused by these pathogens. nih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be potent urease inhibitors. nih.gov Two compounds from this series, 5b and 7e, exhibited IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly lower than that of the standard inhibitor thiourea. nih.gov

Table 3: Urease and Chymotrypsin Inhibitory Activity of Nitropyridine Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 | researchgate.netnih.gov |

| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 | researchgate.netnih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine derivative (5b) | Urease | 2.0 ± 0.73 | nih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine derivative (7e) | Urease | 2.24 ± 1.63 | nih.gov |

While specific studies on NPP1 inhibitors directly derived from 5-nitropyridine-2,3-diamine were not prominently found, the broad enzymatic inhibitory profile of nitropyridine derivatives suggests that this scaffold holds potential for the development of inhibitors against a wider range of enzymes, including phosphodiesterases like NPP1. Further research in this area could uncover novel therapeutic agents.

Neurological Agents (e.g., GABAA modulating activity)

The exploration of nitropyridine derivatives has extended into the realm of neurological agents. While direct studies on this compound for GABAA modulation are not extensively documented, research on analogous structures highlights the potential of the nitropyridine scaffold in neuropharmacology. For instance, various 3-nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents. plos.org These agents are known to interfere with microtubule dynamics, a mechanism that is not only crucial for anticancer therapies but also has implications for neuronal function and is associated with neurotoxicity. plos.org Furthermore, patents have been filed for related compounds, such as those derived from 2,5-dichloro-3-nitropyridine, for their potential as neuroprotective agents. google.com

Potential Applications as Cardiotonic Agents

Derivatives of this compound, particularly those with an imidazo[4,5-b]pyridine core, have been recognized for their potential as cardiotonic agents. acs.orgnih.gov The synthesis of this heterocyclic system often proceeds via the condensation of a substituted pyridine-2,3-diamine with a suitable reagent. acs.org The resulting imidazo[4,5-b]pyridine structure is a key pharmacophore in compounds designed to enhance cardiac muscle contractility. acs.orgnih.gov The strategic placement of substituents on this scaffold, made possible by starting from precursors like this compound, allows for the fine-tuning of their biological activity.

Research into Nucleoside Analogues

This compound and its derivatives are valuable starting materials in the synthesis of nucleoside analogues, which are crucial in antiviral and anticancer research. A notable example is the synthesis of nebularine (B15395) analogues from 6-methyl-5-nitropyridine-2,3-diamine (B1377785). jst.go.jpjst.go.jp In this process, the diamine is first condensed with triethyl orthoformate to form the corresponding imidazo[4,5-b]pyridine. jst.go.jp This intermediate then undergoes glycosylation to attach a sugar moiety, leading to the formation of novel nucleoside structures. jst.go.jpjst.go.jp Although the synthesized derivatives in one study showed only weak inhibitory activity against adenosine (B11128) deaminase (ADA), the synthetic route demonstrates the utility of the this compound framework in accessing complex bioactive molecules. jst.go.jp

| Starting Material | Key Intermediate | Final Product Class | Reference |

| 6-Methyl-5-nitropyridine-2,3-diamine | Imidazo[4,5-b]pyridine derivative | Isomeric imidazo[4,5-b]pyrazolo[3,4-e]pyridine nucleosides | jst.go.jpjst.go.jp |

Catalysis and Ligand Design

The diamine functionality on the pyridine ring makes this compound and its derivatives excellent candidates for ligand design in coordination and organometallic chemistry.

Use as Ligands in Metal Complexes (e.g., Cu(I), Cu(II), Zn(II), Ni(II) complexes)

The nitrogen atoms of the pyridine ring and the amino groups of this compound derivatives can effectively coordinate with various metal ions. Research has shown the formation of stable complexes with copper, zinc, and nickel.

Copper Complexes: Both Cu(I) and Cu(II) complexes featuring ligands derived from nitropyridines have been synthesized and characterized. A novel Cu(I) cluster with a 5-nitropyridine-2-thiolate ligand demonstrated near-infrared (NIR) emission, a property of interest for optoelectronics. nih.govacs.org This ligand was formed in situ from the reductive cleavage of 2,2'-dithiobis(5-nitropyridine) (B1204645) under solvothermal conditions. nih.govacs.org The resulting [Cu₆S₆] cluster exhibits a distorted octahedral geometry. nih.govacs.org Additionally, several Cu(II) complexes with 2-amino-5-nitropyridine have been prepared, showing interesting magnetic properties and forming structures like chains and layers. clarku.edu

Zinc and Nickel Complexes: Mononuclear Zn(II) and Ni(II) complexes have been synthesized using bidentate ligands prepared from 2-amino-5-nitropyridine. mdpi.comnih.gov These complexes have been evaluated for various biological activities. mdpi.comnih.gov For example, Schiff base ligands derived from 2-amino-5-nitropyridine and 3-formyl chromene were used to create Cu(II), Ni(II), and Zn(II) complexes with demonstrated antimicrobial properties. mdpi.com The coordination geometry of these complexes varies, with studies on related systems suggesting tetrahedral or square planar arrangements for Zn(II) and Ni(II) ions, respectively. researchgate.net

| Metal Ion | Ligand Source | Complex Type/Geometry | Key Finding/Application | References |

| Cu(I) | 2,2'-dithiobis(5-nitropyridine) | [Cu₆S₆] Cluster (Distorted Octahedral) | Near-infrared (NIR) emission | nih.govacs.org |

| Cu(II) | 2-amino-5-nitropyridine | Mononuclear, Chains, Layers | Antiferromagnetic properties | clarku.edu |

| Zn(II) | 2-amino-5-nitropyridine derivative | Mononuclear (Tetrahedral suggested) | Antimicrobial activity | mdpi.comnih.gov |

| Ni(II) | 2-amino-5-nitropyridine derivative | Mononuclear (Square Planar suggested) | Antimicrobial activity | mdpi.comnih.gov |

Role in Organometallic Chemistry

The structural features of this compound derivatives make them significant in organometallic chemistry. The imidazo[4,5-b]pyridines formed from the diamine are noted for their potential in applications involving proton- and charge-transfer processes. acs.orgnih.gov The formation of the previously mentioned thiolated Cu(I) cluster is a prime example of its role in organometallic synthesis, where the ligand precursor undergoes an in-situ transformation to create a complex organometallic architecture with cuprophilic (Cu···Cu) interactions. nih.govacs.org This demonstrates the compound's utility in creating polynuclear clusters with specific electronic and photophysical properties. nih.gov

Materials Science

The applications of this compound and its derivatives extend into materials science, where they serve as building blocks for functional materials. Pyridine derivatives are generally in demand for creating materials like dyes and functional polymers. nih.govsmolecule.com The imidazo[4,5-b]pyridine derivatives synthesized from the diamine are noted for their potential in materials science applications. acs.orgnih.gov

A significant contribution is in the area of luminescent materials. The novel Cu(I) cluster, [Cu(C₅H₃N₂O₂S)]ₙ, formed from a 5-nitropyridine-2-thiolate ligand, is a solid material that emits in the near-infrared (NIR) region. nih.govacs.org This property is highly sought after for applications in optoelectronics and sensors. nih.gov Furthermore, the ability of related diamino-bipyridine ligands to form multidimensional networks through metal coordination and hydrogen bonding illustrates a pathway to designing stable microporous metal-organic frameworks (MOFs). cmu.edu Such frameworks are studied for gas storage, separation, and catalysis.

Fluorescent Probes and Dyes